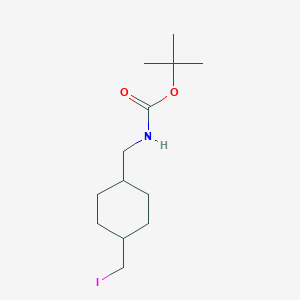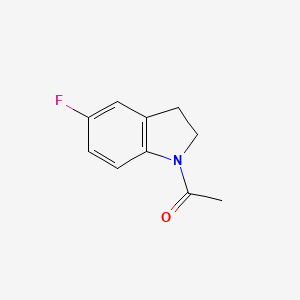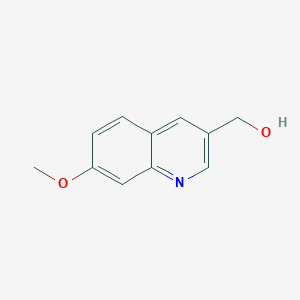
L-Alanine, N-ethyl-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Alanine, N-ethyl-, methyl ester: is an organic compound derived from L-alanine, an amino acid. This compound is characterized by the presence of an ethyl group attached to the nitrogen atom and a methyl ester group attached to the carboxyl group of L-alanine. It is used in various chemical syntheses and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Esterification: The preparation of L-Alanine, N-ethyl-, methyl ester typically involves the esterification of L-alanine. This can be achieved by reacting L-alanine with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Ethylation: The ethylation of the amino group can be performed using ethyl iodide or ethyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. This step introduces the ethyl group to the nitrogen atom of L-alanine.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems ensures consistent quality and efficiency in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: L-Alanine, N-ethyl-, methyl ester can undergo oxidation reactions, typically involving reagents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, basic or neutral conditions.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Amides, thioesters.
Aplicaciones Científicas De Investigación
Chemistry: L-Alanine, N-ethyl-, methyl ester is used as an intermediate in the synthesis of peptides and other complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme-substrate interactions and protein modifications. It serves as a model compound for understanding the behavior of amino acid derivatives in biological systems.
Medicine: this compound has potential applications in drug development, particularly in the design of prodrugs. Prodrugs are inactive compounds that can be metabolized in the body to release active drugs.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism by which L-Alanine, N-ethyl-, methyl ester exerts its effects depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various organic transformations. In biological systems, it can interact with enzymes and proteins, influencing their activity and function.
Molecular Targets and Pathways:
Enzymes: The compound can bind to enzyme active sites, affecting catalytic activity.
Proteins: It can modify protein structures, influencing their stability and function.
Comparación Con Compuestos Similares
L-Alanine, N-methyl-, methyl ester: Similar structure but with a methyl group instead of an ethyl group on the nitrogen atom.
L-Alanine, N-propyl-, methyl ester: Similar structure but with a propyl group instead of an ethyl group on the nitrogen atom.
L-Alanine, N-ethyl-, ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness: L-Alanine, N-ethyl-, methyl ester is unique due to the specific combination of an ethyl group on the nitrogen atom and a methyl ester group on the carboxyl group. This combination imparts distinct reactivity and properties, making it suitable for specific applications in synthesis and research.
Propiedades
Fórmula molecular |
C6H13NO2 |
|---|---|
Peso molecular |
131.17 g/mol |
Nombre IUPAC |
methyl (2S)-2-(ethylamino)propanoate |
InChI |
InChI=1S/C6H13NO2/c1-4-7-5(2)6(8)9-3/h5,7H,4H2,1-3H3/t5-/m0/s1 |
Clave InChI |
PDWIKEWZWZGBKT-YFKPBYRVSA-N |
SMILES isomérico |
CCN[C@@H](C)C(=O)OC |
SMILES canónico |
CCNC(C)C(=O)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(1,3-Dioxo-indan-2-yl)-phenyl]-acetamide](/img/structure/B8808570.png)
![7-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B8808574.png)

![(1S,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-ylboronic acid](/img/structure/B8808585.png)




![2'-Chloro-[1,1'-biphenyl]-4-amine](/img/structure/B8808624.png)



